(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanol
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Overview
Description
(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanol is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a tert-butyl group and a hydroxymethyl group attached to the tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanol typically involves the reaction of tert-butyl hydrazine with cyanogen azide, followed by hydrolysis. The reaction conditions often require a controlled temperature and the presence of a suitable solvent to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties, making them useful in various chemical reactions. Additionally, the compound’s bioactivity is attributed to its ability to interact with biological macromolecules, potentially disrupting cellular processes and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanamine: Similar structure but with an amine group instead of a hydroxymethyl group.
2-tert-Butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.
1,4-bis(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)buta-1,3-diyne: A more complex structure with two tetrazole rings.
Uniqueness
(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential for forming various derivatives. This makes it a versatile compound for use in different fields of research and industrial applications.
Properties
IUPAC Name |
(2-tert-butyltetrazol-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O/c1-6(2,3)10-8-5(4-11)7-9-10/h11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUPRICPWFJSLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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